

VMD-928 Off-Target Effects In Vitro: A Technical Support Resource

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Compound of Interest

Compound Name: VMD-928
Cat. No.: B15617439

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of **VMD-928**, a selective, allosteric, and irreversible inhibitor of Tropomyosin receptor kinase A (TrkA).

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of **VMD-928**?

A1: **VMD-928** is a highly selective inhibitor of TrkA (NTRK1).[1][2] In vitro studies have demonstrated that **VMD-928** has minimal to no activity against a large panel of other kinases, including the closely related TrkB (NTRK2) and TrkC (NTRK3) receptors.[1][3]

Q2: Has **VMD-928** been screened against a kinase panel? If so, what were the results?

A2: Yes, **VMD-928** has been evaluated in vitro against a panel of 348 different kinases.[1][3] The results of this screening indicated that **VMD-928** has little or no activity against these kinases, highlighting its high selectivity for TrkA.[1][3]

Q3: Is there any quantitative data available for the off-target screening of **VMD-928**?

A3: While it is documented that **VMD-928** was screened against a large kinase panel, specific quantitative data such as IC50 or Ki values for the 348 off-target kinases are not publicly available in the reviewed literature. The consistent reporting suggests a high degree of

selectivity, but for detailed inhibition constants, researchers may need to consult non-publicly available investigational drug brochures or contact the manufacturer.

Q4: What is the mechanism of action of **VMD-928**?

A4: **VMD-928** is a first-in-class oral small-molecule TrkA selective inhibitor with a dual allosteric and irreversible mechanism of action.^{[1][3]} It inhibits TrkA non-competitively at an allosteric site, which is distinct from the ATP-binding pocket.^{[1][3]} This unique mechanism allows **VMD-928** to be effective against certain mutations in the ATP-binding site that can confer resistance to other Trk inhibitors.^{[1][3]}

Q5: How does the selectivity of **VMD-928** compare to other Trk inhibitors?

A5: **VMD-928**'s high selectivity for TrkA over TrkB and TrkC is a key differentiating feature. Many other Trk inhibitors, such as larotrectinib and entrectinib, are pan-Trk inhibitors, meaning they target TrkA, TrkB, and TrkC.^[1] The focused activity of **VMD-928** on TrkA may result in a different safety and efficacy profile.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected cellular phenotype observed in vitro.	While VMD-928 is highly selective, uncharacterized off-target effects at high concentrations cannot be entirely ruled out without specific data. The phenotype could also be due to downstream effects of potent TrkA inhibition in your specific cell model.	- Perform a dose-response experiment to confirm the phenotype is concentration-dependent. - Use a structurally unrelated TrkA inhibitor as a control to see if the phenotype is recapitulated. - Consider performing a rescue experiment by overexpressing a downstream effector of TrkA signaling.
Discrepancy between expected and observed results in a kinase assay.	Assay conditions, such as ATP concentration, can influence the apparent activity of non-ATP competitive inhibitors like VMD-928.	- Verify the integrity and concentration of your VMD-928 stock solution. - Review your kinase assay protocol, paying close attention to ATP concentration and incubation times. - Include a known ATP-competitive TrkA inhibitor as a positive control for assay performance.
Difficulty in demonstrating the irreversible nature of inhibition.	The experimental setup may not be suitable for detecting irreversible binding.	- Implement a washout experiment. After incubating cells or recombinant protein with VMD-928, wash the compound away and measure TrkA activity at different time points. A sustained inhibition after washout is indicative of irreversible binding.

Data Presentation

Table 1: Summary of **VMD-928** Kinase Selectivity

Target	Binding Site	Inhibition	Selectivity Profile
TrkA (NTRK1)	Allosteric (non-ATP)	Irreversible	Primary Target
TrkB (NTRK2)	N/A	Little to no activity	Highly selective over TrkB
TrkC (NTRK3)	N/A	Little to no activity	Highly selective over TrkC
348 Other Kinases	N/A	Little to no activity	Broadly selective across the kinome

Experimental Protocols

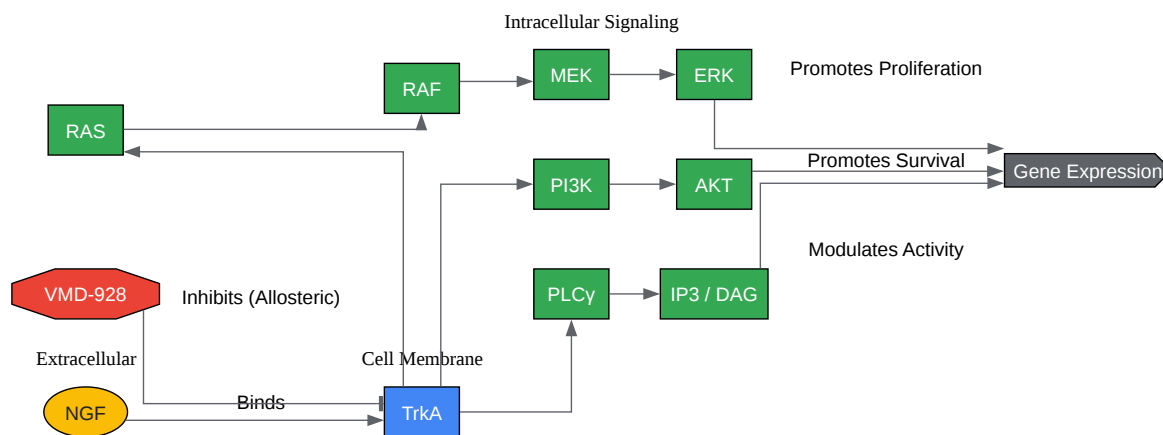
While specific, detailed protocols for **VMD-928** off-target screening are not publicly available, a general methodology for in vitro kinase profiling is provided below.

General Protocol: In Vitro Kinase Selectivity Profiling

- **Compound Preparation:** Prepare a stock solution of **VMD-928** in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
- **Kinase Panel Selection:** Utilize a commercial service or an in-house platform that offers a broad panel of purified, active kinases (e.g., the 348 kinases mentioned for **VMD-928**).
- **Assay Performance:**
 - For each kinase, a reaction mixture is prepared containing the kinase, a suitable substrate (peptide or protein), and ATP.
 - **VMD-928** at various concentrations is added to the reaction mixtures.
 - A control reaction without the inhibitor is run in parallel.
 - The reactions are incubated at an appropriate temperature for a set period.
- **Detection:** The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:

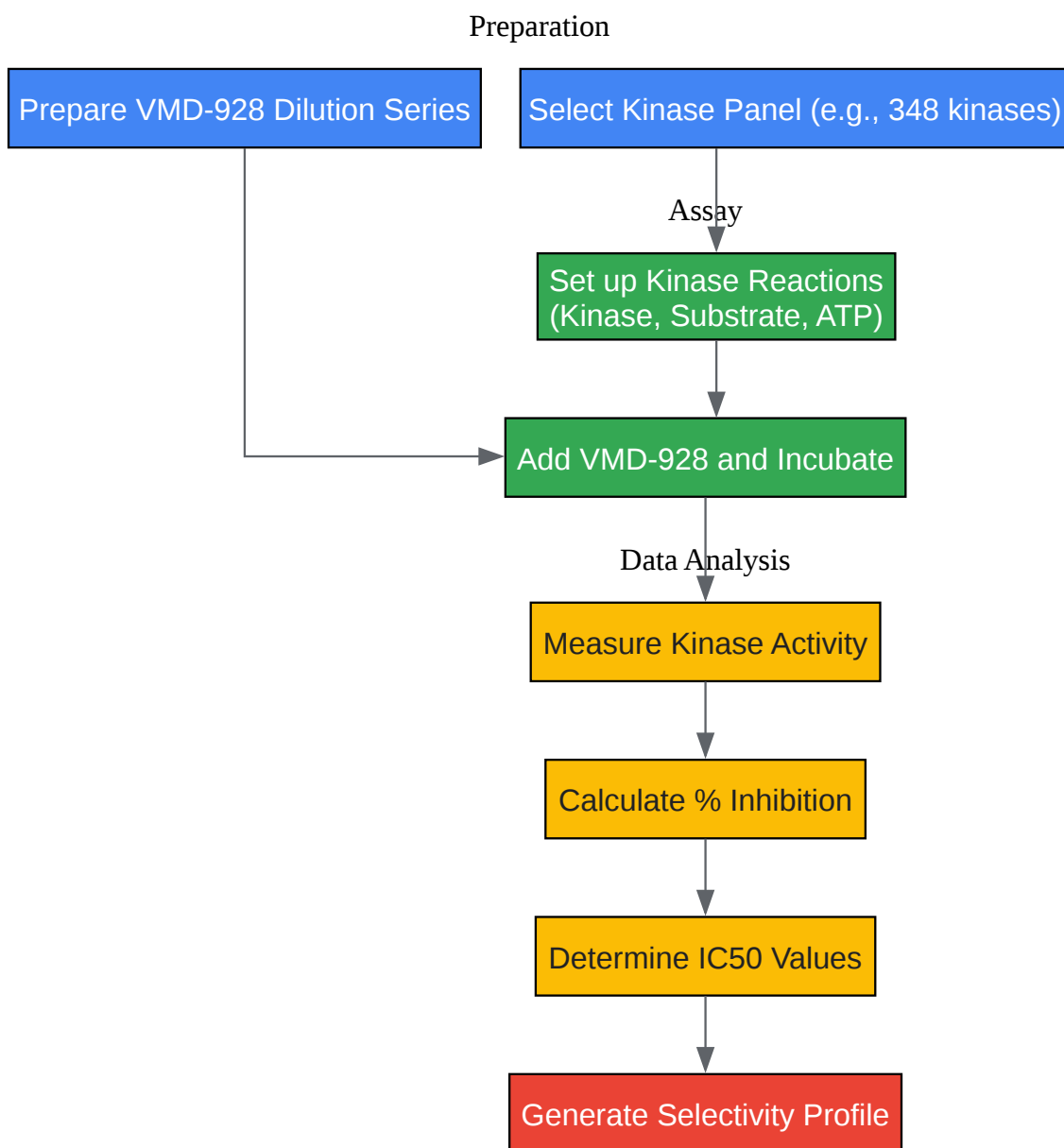
- Radiometric assays (e.g., ^{32}P -ATP).
- Fluorescence-based assays (e.g., Z'-LYTE™, HTRF®).
- Luminescence-based assays (e.g., Kinase-Glo®).
- Data Analysis:
 - The percentage of kinase activity remaining at each **VMD-928** concentration is calculated relative to the no-inhibitor control.
 - The data is plotted as percent inhibition versus compound concentration.
 - IC50 values are determined by fitting the data to a suitable dose-response curve.

Visualizations



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Caption: **VMD-928** allosterically inhibits the TrkA signaling pathway.



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Caption: Workflow for in vitro kinase selectivity profiling.

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References

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